molecular formula C10H22Cl2N2O2 B2523149 Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride CAS No. 2445784-31-4

Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride

Cat. No.: B2523149
CAS No.: 2445784-31-4
M. Wt: 273.2
InChI Key: WLIFISZLZNWYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O2 and its molecular weight is 273.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Downstream Processing of Biologically Produced Chemicals

The review by Zhi-Long Xiu and A. Zeng (2008) on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the importance of efficient recovery and purification methods in the microbial production of chemicals. It suggests that separation technologies like aqueous two-phase extraction and pervaporation deserve further attention for improving yield, purity, and energy consumption in the production of similar compounds (Zhi-Long Xiu & A. Zeng, 2008).

Chemical Inhibitors and Pharmacology

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes by S. C. Khojasteh et al. (2011) provides insight into how certain chemical inhibitors can be used to understand drug metabolism and predict drug-drug interactions. This kind of research is crucial for developing safer pharmaceuticals and could be relevant for studying the metabolism of compounds like Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride and its effects in the human body (S. C. Khojasteh et al., 2011).

Environmental and Health Impact Studies

The work by Camille Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens in aquatic environments, presenting a case for the importance of understanding the environmental and health impacts of chemical compounds. Similar studies could provide insights into the environmental behavior and potential health effects of this compound and its derivatives (Camille Haman et al., 2015).

Synthesis and Application of Chemical Compounds

J. Marco-Contelles (2023) summarized methods for the synthesis of 3-nitrooxypropanol, a methane mitigant, showcasing the ongoing research in developing efficient synthesis methods for small molecules with significant biological properties. This review illustrates the potential for developing synthesis pathways for complex molecules like this compound for various applications (J. Marco-Contelles, 2023).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c1-11-9-4-3-6-12(8-9)7-5-10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIFISZLZNWYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CCC(=O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.